molecular formula C20H17FN2O3S B2799250 N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 881938-75-6

N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2799250
CAS RN: 881938-75-6
M. Wt: 384.43
InChI Key: WAOMRJBTLIBDNQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide, commonly known as FMPS, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.

Scientific Research Applications

Biological Activity and Therapeutic Potential

  • The compound has been explored for its potential as an antipsychotic , with studies indicating that certain analogues exhibit significant dopamine antagonistic activity, suggesting potential utility in treating psychiatric disorders without the high propensity for inducing extrapyramidal side effects, a common issue with many antipsychotics (van Wijngaarden et al., 1987).
  • Research into carbonic anhydrase inhibitors for various applications, including ocular conditions like glaucoma, has identified derivatives of N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide as potent inhibitors of this enzyme, demonstrating the compound's utility in medicinal chemistry and drug design (Tuğrak et al., 2020).

Chemical Properties and Synthesis

  • Studies on the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, including compounds closely related to N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide, reveal insights into their molecular conformations and the influence of intermolecular interactions on their crystalline forms, which is critical for understanding their chemical behavior and potential for formulating pharmaceuticals (Suchetan et al., 2016).
  • The synthetic pathways and modification of this compound to enhance its biological activity and selectivity for specific receptors or enzymes have been extensively explored. This includes the development of analogues with improved pharmacokinetic properties for potential therapeutic applications, underscoring the compound's versatility and significance in drug discovery (Morgan et al., 1990).

Potential Applications in Disease Treatment

  • Histone deacetylase inhibitors : Compounds structurally related to N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide have been identified as selective inhibitors of histone deacetylases, indicating potential applications in cancer therapy by modulating gene expression and inducing apoptosis in cancer cells (Zhou et al., 2008).

properties

IUPAC Name

N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-14-2-12-19(13-3-14)27(25,26)23-18-8-4-15(5-9-18)20(24)22-17-10-6-16(21)7-11-17/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOMRJBTLIBDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide

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